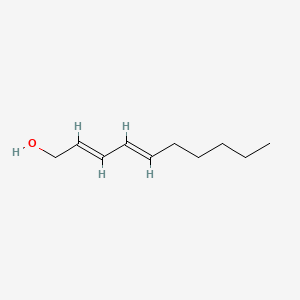

(2E,4E)-deca-2,4-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

14507-02-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

deca-2,4-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |

InChI Key |

NUBWFSDCZULDCI-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CCO |

Isomeric SMILES |

CCCCC/C=C/C=C/CO |

Canonical SMILES |

CCCCCC=CC=CCO |

density |

d234 0.86 0.861-0.871 |

Other CAS No. |

18409-21-7 |

physical_description |

Colourless liquid; oily, fatty aroma |

Pictograms |

Irritant |

solubility |

Insoluble in water; Soluble in fat soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

(2E,4E)-deca-2,4-dien-1-ol chemical structure and properties

Structure, Synthesis, and Physicochemical Characterization

Executive Technical Summary

(2E,4E)-deca-2,4-dien-1-ol (CAS: 18409-21-7) is a conjugated fatty alcohol belonging to the class of alkadienols.[1][2][3] Structurally characterized by a ten-carbon chain with trans-geometry double bonds at positions C2 and C4, it serves as a critical intermediate in flavor chemistry and semiochemical synthesis.[2] Unlike its oxidized counterpart—(2E,4E)-deca-2,4-dienal, known for its potent "fried fat" odor—the alcohol exhibits a milder, waxy, and green organoleptic profile with fatty-citrus nuances.[2]

This guide details the molecular architecture, validated synthetic protocols, and analytical signatures required for the research and development of this compound.[2]

Molecular Architecture & Physicochemical Profile[2]

The stability and reactivity of (2E,4E)-deca-2,4-dien-1-ol are dictated by its conjugated diene system.[2] The

Thermodynamic & Physical Data[2]

| Property | Value | Conditions / Note |

| CAS Number | 18409-21-7 | Specific for (E,E) isomer |

| Molecular Formula | ||

| Molecular Weight | 154.25 g/mol | |

| Boiling Point | 112.0 °C | @ 10 mmHg |

| Boiling Point (High Vac) | 80.0 °C | @ 0.5 mmHg |

| Density | 0.861 – 0.871 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.485 – 1.495 | Indicates conjugation |

| Flash Point | > 110 °C | Closed Cup |

| LogP (o/w) | ~3.36 | Lipophilic |

| Solubility | Ethanol, Oils, Hexane | Insoluble in water |

Stereochemical Configuration

The (2E,4E) configuration is the thermodynamically preferred isomer.[2] The steric strain is minimized compared to (2E,4Z) or (2Z,4E) isomers.[2]

-

Isomeric Purity: Commercial grades typically range from 89% to 95%, often containing minor amounts of the (2E,4Z) isomer.[2]

-

Stability: The conjugated system is sensitive to autoxidation.[2] Storage under inert atmosphere (Argon/Nitrogen) at <4°C is mandatory to prevent degradation into short-chain aldehydes and epoxides.[2]

Synthetic Routes & Process Chemistry

The primary industrial and laboratory route involves the regioselective reduction of the widely available precursor, (2E,4E)-deca-2,4-dienal.[2]

Mechanistic Strategy: 1,2-Reduction

The challenge in reducing

Experimental Protocol: Selective Reduction

Objective: Synthesis of (2E,4E)-deca-2,4-dien-1-ol from (2E,4E)-deca-2,4-dienal.

Reagents:

-

Substrate: (2E,4E)-deca-2,4-dienal (1.0 eq)[2]

-

Reductant: Sodium Borohydride (

) (0.5 eq)[2] -

Solvent: Methanol (anhydrous)[2]

-

Quench: 1M HCl or Saturated

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with (2E,4E)-deca-2,4-dienal dissolved in anhydrous methanol (0.5 M concentration). Cool the solution to 0°C in an ice bath to suppress side reactions.

-

Addition: Add

portion-wise over 15 minutes. Scientific Note: The stoichiometry is 0.25 mol -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2); the aldehyde spot (

) should disappear, replaced by the more polar alcohol ( -

Quench: Carefully quench with saturated aqueous

to decompose excess borohydride. -

Extraction: Extract the aqueous layer 3x with Diethyl Ether or MTBE.[2]

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Isolation: Purify via Kugelrohr distillation or flash chromatography to remove trace allylic isomers.

Process Flow Diagram

Figure 1: Synthetic workflow for the selective reduction of decadienal to decadienol.

Analytical Characterization

Validating the structure requires distinguishing the alcohol from its aldehyde precursor and confirming the retention of the conjugated diene system.[2]

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 6.0–6.3 ppm (m, 2H): Internal vinylic protons (C3, C4).[2]

- 5.7 ppm (dt, 1H): Vinylic proton at C2 (distinctive coupling to C1).[2]

- 5.6 ppm (dt, 1H): Vinylic proton at C5.[2]

-

4.1–4.2 ppm (d, 2H): Diagnostic Signal. The methylene protons (

- 2.1 ppm (q, 2H): Allylic methylene (C6).[2]

- 0.9 ppm (t, 3H): Terminal methyl.[2]

Mass Spectrometry (GC-MS)[2]

-

Molecular Ion (

): m/z 154 (often weak due to rapid dehydration).[2] -

Base Peak: Typically m/z 81 or similar hydrocarbon fragments characteristic of the dienyl chain.[2]

-

Diagnostic Fragment: Loss of

(M-18) is common in allylic alcohols.[2]

Biological Interface & Applications

Flavor & Fragrance Chemistry

While the aldehyde (2,4-decadienal) is responsible for the heavy, oxidized "deep-fried" note of chicken fat, the alcohol ((2E,4E)-deca-2,4-dien-1-ol) acts as a modulator.[2]

-

Odor Profile: Waxy, green, fatty, with citrus peel nuances.[2] It lacks the aggressive pungency of the aldehyde.[2]

-

Metabolic Fate: In biological systems, the alcohol is often a transient metabolite, interconverted with the aldehyde via Alcohol Dehydrogenase (ADH) and subsequently oxidized to the acid or conjugated to glutathione.[2]

Metabolic Pathway Diagram[2]

Figure 2: Metabolic interconversion and detoxification pathways in mammalian systems.[2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Comparison to Precursor: The alcohol is significantly less toxic and less irritating than (2E,4E)-deca-2,4-dienal, which is a known sensitizer and potential mutagen at high concentrations.[2]

-

Storage: Must be stored in amber glass under nitrogen. Presence of peroxides (from autoxidation) can lead to exothermic polymerization.[2]

References

-

The Good Scents Company. (2024).[2][5] (E,E)-2,4-decadien-1-ol Physical and Organoleptic Properties. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2024).[2][6] PubChem Compound Summary for CID 5362696, (2E,4E)-Deca-2,4-dien-1-ol.[2] Retrieved from [Link][2]

-

Mosciano, G. (2000).[2][7] Organoleptic characteristics of flavor materials.[2][3][7] Perfumer & Flavorist, 25(5),[2][7] 72. (Cited via Good Scents Co).[2][7]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E,4E)-2,4-Decadien-1-ol | 18409-21-7 [chemicalbook.com]

- 4. 2,4-decadienal, 2363-88-4 [thegoodscentscompany.com]

- 5. (2E,4E)-Deca-2,4-dienal | CAS#:25152-84-5 | Chemsrc [chemsrc.com]

- 6. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]

- 7. 2,4-decadien-1-ol, 14507-02-9 [thegoodscentscompany.com]

(2E,4E)-deca-2,4-dien-1-ol CAS 18409-21-7 safety data sheet

Topic: Technical Monograph on (2E,4E)-deca-2,4-dien-1-ol (CAS 18409-21-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Formulation Scientists[1]

Operational Safety, Synthesis, and Stability Protocols

Chemical Identity & Structural Significance[1][2][3][4][5]

(2E,4E)-deca-2,4-dien-1-ol (CAS 18409-21-7) is a primary allylic alcohol characterized by a conjugated diene system.[1] Unlike simple saturated fatty alcohols, the electronic environment of the 2,4-diene moiety dictates both its sensory profile (fatty, chicken-like, citrus-nuanced) and its chemical fragility.[1]

For the researcher, the critical structural feature is the conjugated

Core Chemical Data

| Parameter | Technical Specification |

| IUPAC Name | (2E,4E)-deca-2,4-dien-1-ol |

| Synonyms | trans,trans-2,4-Decadienol; 2,4-Decadien-1-ol |

| CAS Number | 18409-21-7 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| SMILES | CCCCCC=CC=CCO |

| Stereochemistry | E,E (Trans, Trans) - Thermodynamically most stable isomer |

Comprehensive Hazard Assessment (Expanded SDS)

While standard Safety Data Sheets (SDS) classify this compound generically, the researcher must understand the mechanism of toxicity, which is primarily driven by its lipophilicity and potential to oxidize into sensitizing aldehydes.

GHS Classification & Hazard Statements

| Hazard Class | Category | Code | Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |

| Aquatic Toxicity | Chronic 3 | H412 | Harmful to aquatic life with long-lasting effects.[1][2] |

Operational Safety Protocols

Expert Insight: The primary risk with (2E,4E)-deca-2,4-dien-1-ol is not acute lethality, but sensitization via oxidation .[1] The pure alcohol is relatively mild; however, upon exposure to air, it oxidizes back to (2E,4E)-2,4-decadienal , a potent skin sensitizer and irritant.[1]

Handling Workflow (Graphviz Visualization)

The following diagram outlines the mandatory safety workflow for handling this compound to prevent oxidative degradation and exposure.

Caption: Operational workflow emphasizing the critical control point of inert gas storage to prevent the formation of sensitizing oxidation byproducts.

Stability & Handling: The "Hidden" Safety Risks

The conjugated diene system is electron-rich, making it a scavenger for oxygen radicals. This leads to a chain reaction known as autoxidation .

The Autoxidation Mechanism[1]

-

Initiation: Abstraction of a hydrogen atom (usually bis-allylic or allylic) generates a carbon-centered radical.[1]

-

Propagation: Reaction with

forms a peroxyl radical, which abstracts hydrogen from another molecule, creating a hydroperoxide. -

Degradation: Hydroperoxides cleave to form short-chain aldehydes (rancid odor) and polymers (gum formation).[1]

Preservation Protocol

-

Atmosphere: Must be stored under Argon (heavier than air) or Nitrogen.

-

Temperature: Store at -20°C for long-term; 4°C for active use.

-

Stabilizers: Commercial preparations often contain 0.1%

-tocopherol (Vitamin E) or BHT.[1] Note: If using for precise kinetics or biological assays, distill the stabilizer off immediately before use.

Experimental Protocols

A. Synthesis: Selective Reduction of 2,4-Decadienal

Researchers often synthesize the alcohol fresh from the aldehyde to ensure purity. The challenge is reducing the carbonyl group without reducing the conjugated double bonds (1,4-reduction).

Reaction:

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

-

Reagent Prep: Dissolve (2E,4E)-2,4-decadienal (1.52 g, 10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C in an ice bath. Causality: Low temperature favors 1,2-addition (carbonyl reduction) over 1,4-addition (conjugate reduction).[1]

-

Addition: Add Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol) portion-wise over 10 minutes.

-

Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear; alcohol spot ( -

Quench: Carefully add saturated aqueous

(10 mL) to destroy excess hydride. -

Extraction: Extract with Diethyl Ether (

). Wash combined organics with Brine. Dry over anhydrous -

Purification: Concentrate in vacuo. Purify via Kugelrohr distillation (approx. 110°C @ 10 mmHg) or flash chromatography.

B. Analytical Validation

Verify the structure using Nuclear Magnetic Resonance (NMR). The coupling constants (

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR | 0.89 | Triplet | Terminal -CH₃ |

| 1.2-1.4 | Multiplet | Alkyl chain (-CH₂-) | |

| 2.05 | Quartet | Allylic -CH₂- | |

| 4.15 | Doublet | -CH₂-OH (Hydroxymethyl) | |

| 5.70 | Multiplet | C2-H (Alkene) | |

| 6.0 - 6.2 | Multiplet | C4-H, C5-H (Alkene) | |

| 6.2 - 6.5 | Multiplet | C3-H (Alkene) |

Self-Validating Check: Look for the doublet at

Synthesis & Application Logic Flow

The following diagram illustrates the logical pathway from precursor selection to final application, highlighting decision nodes based on purity requirements.

Caption: Decision matrix for synthesis and downstream application, ensuring purity before biological testing.

Physical Properties Data Summary

| Property | Value | Source |

| Physical State | Liquid, Colorless to Pale Yellow | PubChem [1] |

| Boiling Point | 112-115 °C @ 10 mmHg | Good Scents Co [2] |

| Density | 0.870 g/mL @ 25°C | ChemicalBook [3] |

| Refractive Index | ChemicalBook [3] | |

| Solubility | Insoluble in water; Soluble in Ethanol, Oils | JECFA [4] |

| Flash Point | > 110°C | Estimated |

References

-

PubChem. (n.d.).[2][5] (2E,4E)-deca-2,4-dien-1-ol Compound Summary. National Center for Biotechnology Information.[6] [Link][1]

-

The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. [Link][1][2][7][8][9][10][11]

-

JECFA. (2003). Safety evaluation of certain food additives: Aliphatic and aromatic ethers, esters, and aldehydes. WHO Food Additives Series: 52. [Link]

Sources

- 1. Showing Compound (2E,4E)-Decadienal (FDB015511) - FooDB [foodb.ca]

- 2. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-decadien-1-ol, 14507-02-9 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. (2E,4Z)-Decadienal | C10H16O | CID 6427087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]

- 7. CAS 18409-21-7: (2E,4E)-2,4-Decadien-1-ol | CymitQuimica [cymitquimica.com]

- 8. Trans,Trans-2,4-Decadien-1-Al manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. 2,4-Decadien-1-ol, (E,E)- (CAS 18409-21-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. (2E,4E)-2,4-Decadien-1-ol | 18409-21-7 [chemicalbook.com]

- 11. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]

(2E,4E)-deca-2,4-dien-1-ol in Essential Oils: A Technical Guide for Researchers

Foreword

This technical guide provides a comprehensive overview of the current scientific understanding of (2E,4E)-deca-2,4-dien-1-ol, a long-chain unsaturated alcohol, with a particular focus on its natural occurrence in essential oils. While its corresponding aldehyde, (2E,4E)-deca-2,4-dienal, is a well-documented flavor and aroma compound, the alcohol remains a less-explored molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and methodologies for its study. It is important to note that while some aspects of this molecule are documented, there are areas where direct research is limited. In such instances, this guide draws upon established principles of phytochemistry and analytical science to provide reasoned hypotheses and practical approaches.

Introduction to (2E,4E)-deca-2,4-dien-1-ol

(2E,4E)-deca-2,4-dien-1-ol is a C10 aliphatic alcohol characterized by a conjugated diene system at the C2 and C4 positions, with both double bonds in the trans (E) configuration. This structural feature is pivotal to its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of (2E,4E)-deca-2,4-dien-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | (2E,4E)-deca-2,4-dien-1-ol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Odor | Oily, fatty (reported for related compounds) | |

| Boiling Point | 112 °C at 10 mmHg | |

| Solubility | Insoluble in water; soluble in ethanol and fats |

Natural Occurrence in the Plant Kingdom

The presence of (2E,4E)-deca-2,4-dien-1-ol in the plant kingdom appears to be relatively rare compared to its aldehyde counterpart. The most definitive report of its natural occurrence is in the essential oil of Artemisia annua L. (sweet wormwood), a plant renowned for its production of the antimalarial compound artemisinin.

Other plant species that are known producers of structurally related long-chain unsaturated alcohols and aldehydes, such as those from the Asteraceae family (e.g., Inula and Cirsium species), could be potential, yet unconfirmed, sources of (2E,4E)-deca-2,4-dien-1-ol.

Biosynthesis: A Putative Pathway

The biosynthetic pathway of (2E,4E)-deca-2,4-dien-1-ol in plants has not been fully elucidated. However, based on the well-established biosynthesis of its corresponding aldehyde and the general understanding of plant metabolic pathways, a putative pathway can be proposed.

The biosynthesis is believed to originate from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids. Specifically, linoleic acid (a C18 fatty acid) is a likely precursor.

Figure 1: Putative biosynthetic pathway of (2E,4E)-deca-2,4-dien-1-ol.

The initial steps involving the conversion of linoleic acid to (2E,4E)-deca-2,4-dienal are supported by studies on the formation of this aldehyde in various biological systems. The final, and as yet unconfirmed, step is the reduction of the aldehyde to the primary alcohol. This reaction is likely catalyzed by an alcohol dehydrogenase (ADH) enzyme. Plants possess a wide array of ADHs with varying substrate specificities, and it is plausible that one or more of these enzymes are capable of reducing (2E,4E)-deca-2,4-dienal.[2]

Methodology for Extraction, Isolation, and Identification

The study of (2E,4E)-deca-2,4-dien-1-ol necessitates robust methodologies for its extraction from plant matrices, followed by its isolation and unambiguous identification.

Extraction of Essential Oils

Steam distillation is the most common and appropriate method for the extraction of essential oils containing (2E,4E)-deca-2,4-dien-1-ol from plant material, such as the aerial parts of Artemisia annua.

Experimental Protocol: Steam Distillation of Artemisia annua Essential Oil

-

Plant Material Preparation: Freshly harvested aerial parts of Artemisia annua are coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the still, and water is added until the material is fully submerged.

-

Distillation: The water is heated to boiling, and the steam passes through the plant material, volatilizing the essential oils. The steam and essential oil vapor mixture is then condensed.

-

Collection: The condensate is collected in a separating funnel, where the essential oil, being less dense than water, forms a layer on top. The aqueous layer (hydrosol) is drained off, and the essential oil is collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of (2E,4E)-deca-2,4-dien-1-ol

For the isolation of the pure compound from the essential oil matrix, chromatographic techniques are employed.

Experimental Protocol: Isolation by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the mobile phase.

-

Sample Loading: The essential oil is dissolved in a minimal amount of n-hexane and loaded onto the top of the column.

-

Elution: A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected at regular intervals.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Concentration: Fractions containing the target compound, as identified by TLC, are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated (2E,4E)-deca-2,4-dien-1-ol.

Identification and Structural Elucidation

The unambiguous identification of (2E,4E)-deca-2,4-dien-1-ol requires a combination of spectroscopic techniques.

Figure 2: Workflow for the identification of (2E,4E)-deca-2,4-dien-1-ol.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the initial identification of volatile compounds in an essential oil. The retention time on a specific GC column and the mass spectrum of the compound are characteristic features.

Table 2: Predicted GC-MS Data for (2E,4E)-deca-2,4-dien-1-ol

| Parameter | Predicted Value/Fragment (m/z) |

| Molecular Ion (M⁺) | 154 |

| Key Fragments | 136 (M-18, loss of H₂O), 121, 107, 93, 79, 67, 55, 41 (base peak) |

The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion, which is characteristic of alcohols. The base peak at m/z 41 is likely due to the stable allyl cation.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-deca-2,4-dien-1-ol (in CDCl₃)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C-1 | ~63.5 | ~4.2 | d |

| C-2 | ~130.0 | ~5.8 | dt |

| C-3 | ~132.5 | ~6.1 | dd |

| C-4 | ~130.5 | ~5.7 | m |

| C-5 | ~135.0 | ~5.6 | m |

| C-6 | ~32.0 | ~2.1 | q |

| C-7 | ~31.5 | ~1.4 | sextet |

| C-8 | ~22.5 | ~1.3 | sextet |

| C-9 | ~14.0 | ~0.9 | t |

| C-10 | - | - | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Potential Biological Activities and Applications

While research specifically on the biological activities of (2E,4E)-deca-2,4-dien-1-ol is limited, studies on its aldehyde and acid analogues suggest potential antimicrobial properties.

-

(2E,4E)-deca-2,4-dienal has been shown to possess antibacterial activity, likely through the disruption of the cell membrane.[3]

-

(2E,4E)-decadienoic acid has demonstrated potent anti-oomycete activity against plant pathogens like Phytophthora nicotianae.[4]

Given these findings, it is reasonable to hypothesize that (2E,4E)-deca-2,4-dien-1-ol may also exhibit antifungal and antibacterial properties. This presents a promising area for future research, particularly in the development of new antimicrobial agents for agricultural or pharmaceutical applications.

Conclusion and Future Directions

(2E,4E)-deca-2,4-dien-1-ol is a naturally occurring, yet understudied, constituent of some essential oils, most notably from Artemisia annua. This technical guide has synthesized the available information and provided a framework for its further investigation. Key areas for future research include:

-

Screening of a wider range of plant species to identify new natural sources of (2E,4E)-deca-2,4-dien-1-ol.

-

Elucidation of the complete biosynthetic pathway , including the identification and characterization of the specific alcohol dehydrogenase responsible for its formation.

-

Comprehensive spectroscopic analysis to provide a definitive and publicly available dataset for its identification.

-

In-depth investigation of its biological activities , particularly its potential as an antifungal and antibacterial agent.

The exploration of this and other rare lipid-derived molecules holds significant potential for the discovery of novel bioactive compounds with applications in a variety of scientific and industrial fields.

References

-

PubChem. (n.d.). 2,4-Decadienal. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link].

-

PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link].

-

Wikipedia. (2023, December 1). (E,E)-2,4-Decadienal. In Wikipedia. Retrieved February 9, 2026, from [Link].

-

Zhang, X. F., Li, Q. Y., Wang, M., Ma, S. Q., Zheng, Y. F., Li, Y. Q., Zhao, D. L., & Zhang, C. S. (2022). 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum. Microbiology spectrum, 10(4), e0154222. [Link].

- Cordeiro, R. A., de Oliveira, A. G., de Souza, L. B., de Freitas, T. S., de Sousa, E. O., & de Andrade, G. M. (2014). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Research in Microbiology, 165(5), 348-356.

- RJPBCS. (2016). Artemisia annua. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1851.

-

The Good Scents Company. (n.d.). 2,4-decadienal. Retrieved February 9, 2026, from [Link].

-

Parveen, A., & Goyal, S. (2020). Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. Plants (Basel, Switzerland), 10(1), 53. [Link].

-

ResearchGate. (n.d.). Essential Oil Composition of Cirsium arvense L. Produced in Different Climate and Soil Properties. Retrieved February 9, 2026, from [Link].

-

Zhang, X. F., Li, Q. Y., Wang, M., Ma, S. Q., Zheng, Y. F., Li, Y. Q., Zhao, D. L., & Zhang, C. S. (2022). 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum. Microbiology spectrum, 10(4), e0154222. [Link].

-

El-Hawary, S. S., El-Sayed, M. M., & El-Shabrawy, A. O. (2024). Chemical composition and antimicrobial activity of essential oil of Inula crithmoides L. growing in Egypt. World Journal of Biology Pharmacy and Health Sciences, 18(02), 116–123. [Link].

- Okhale, S. E., Egharevba, H. O., Chinyere, I., Ibrahim, J. A., & Jegede, I. A. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. New York Science Journal, 15(3), 49-55.

-

Ghasemi, V., & Aelaei, M. (2023). Essential oil composition and total phenolic content in Cupressus arizonica G. in response to microbial inoculation under water stress conditions. Scientific reports, 13(1), 1251. [Link].

-

Kimmerer, T. W., & Stringer, M. A. (1988). Alcohol dehydrogenase and ethanol in the stems of trees : evidence for anaerobic metabolism in the vascular cambium. Plant physiology, 87(3), 693–697. [Link].

-

Yin, Y., Wang, Z., & Song, Y. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Biology, 11(11), 1590. [Link].

-

Kim, H. J., Chen, F., Wang, X., & Rajapakse, N. C. (2023). Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. Molecules (Basel, Switzerland), 28(3), 1131. [Link].

-

ResearchGate. (n.d.). Chemical composition (%) of the essential oils of Cirsium arvense in two years (in each row, numbers have same word, are same group). Retrieved February 9, 2026, from [Link].

- Hassani, A., & Ghorbanpour, M. (2016). Qualitative and Quantitative Changes in the Essential Oil of Origanum vulgare L. ssp. gracile as Affected by Different Phenological Stages. Journal of Essential Oil Bearing Plants, 19(6), 1439-1445.

-

ResearchGate. (n.d.). Composition and Antioxidant Activity of Inula crithmoides Essential Oil Grown in Central Italy (Marche Region). Retrieved February 9, 2026, from [Link].

-

Ottolina, G., & Riva, S. (2009). Selective Enzymatic Reduction of Aldehydes. Molecules, 14(4), 1356-1366. [Link].

- Okhale, S. E., Egharevba, H. O., Chinyere, I., Ibrahim, J. A., & Jegede, I. A. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. New York Science Journal, 15(3), 49-55.

-

MDPI. (2022). Traditional Uses, Phytochemical Composition, Pharmacological Properties, and the Biodiscovery Potential of the Genus Cirsium. Retrieved February 9, 2026, from [Link].

-

van der Verren, S. E., Tas, A., van der Veen, S., Abee, T., & Smid, E. J. (2023). Experimental Evolution Reveals a Novel Ene Reductase That Detoxifies α,β-Unsaturated Aldehydes in Listeria monocytogenes. Applied and environmental microbiology, 89(5), e0194822. [Link].

-

Li, Y., Wang, Y., Li, J., Sun, J., & Yang, B. (2023). Cinnamyl Alcohol Dehydrogenase Gene Regulates Bursaphelenchus xylophilus Reproduction and Development. International journal of molecular sciences, 24(13), 11116. [Link].

-

ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 9, 2026, from [Link].

- D'Agostino, G., Badalamenti, N., Franco, P., Bruno, M., & Gallo, G. (2021). The chemical composition of the flowers essential oil of Inula crithmoides (Asteraceae) growing in aeolian islands, Sicily (Italy) and its biocide properties on microorganisms affecting historical art crafts.

-

Kim, H. J., Chen, F., Wang, X., & Rajapakse, N. C. (2023). Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. Molecules (Basel, Switzerland), 28(3), 1131. [Link].

-

LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link].

-

PFAF. (n.d.). Cirsium arizonicum Arizona thistle. Plants For A Future. Retrieved February 9, 2026, from [Link].

- van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 19(1), 31-36.

-

Kotchoni, S. O., Kuhns, C., Ditzer, A., Kirch, H. H., & Bartels, D. (2006). Engineering the nucleotide coenzyme specificity and sulfhydryl redox sensitivity of two stress-responsive aldehyde dehydrogenase isoenzymes of Arabidopsis thaliana. Biochemical Journal, 395(2), 297-305. [Link].

-

Al-Shuwafi, E., Al-Hashedi, S. A., & Al-Fuhais, J. (2022). Antifungal and Antibacterial Activities of Isolated Marine Compounds. Journal of Fungi, 8(8), 834. [Link].

- El-Hawary, S. S., El-Sayed, M. M., & El-Shabrawy, A. O. (2024). Chemical composition and antimicrobial activity of essential oil of Inula crithmoides L. growing in Egypt. World Journal of Biology Pharmacy and Health Sciences, 18(02), 116–123.

-

Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link].

- de C. Rezende, C. M., & de S. Carneiro, T. (2025).

- D'Agostino, G., Badalamenti, N., Franco, P., Bruno, M., & Gallo, G. (2021). The chemical composition of the flowers essential oil of Inula crithmoides (Asteraceae) growing in aeolian islands, Sicily (Italy) and its biocide properties on microorganisms affecting historical art crafts.

-

Clark, J. (2023, August 29). mass spectra - fragmentation patterns. Chemguide. Retrieved February 9, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved February 9, 2026, from [Link].

Sources

- 1. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol dehydrogenase and ethanol in the stems of trees : evidence for anaerobic metabolism in the vascular cambium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2 E,4 E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E,4E)-deca-2,4-dien-1-ol antimicrobial and antifungal activity research

An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of (2E,4E)-deca-2,4-dien-1-ol

Foreword: A Note on (2E,4E)-deca-2,4-dien-1-ol and its Aldehyde Analogue

As a Senior Application Scientist, it is crucial to begin this guide with a point of clarity. The scientific literature provides significantly more research on the antimicrobial properties of the aldehyde, (2E,4E)-deca-2,4-dienal, than its corresponding alcohol, (2E,4E)-deca-2,4-dien-1-ol. Given their structural similarities, the aldehyde's mechanism of action offers a strong theoretical framework for investigating the alcohol. This guide will leverage insights from the well-studied aldehyde to propose mechanisms and robust protocols for evaluating the antimicrobial and antifungal potential of (2E,4E)-deca-2,4-dien-1-ol, empowering researchers to rigorously test these hypotheses.

Introduction to (2E,4E)-deca-2,4-dien-1-ol

(2E,4E)-deca-2,4-dien-1-ol is a long-chain aliphatic alcohol characterized by a ten-carbon backbone with conjugated double bonds at the second and fourth positions.[1] This compound is a naturally occurring substance, having been identified in organisms such as the plant Artemisia annua.[1] It is recognized for its flavor properties and is used as a flavoring agent in the food industry.[1] While its primary commercial application lies in flavor science, its structural features—specifically the conjugated double bond system and lipid-like chain—suggest a potential for biological activity that warrants thorough investigation in the field of antimicrobial drug discovery.

Antimicrobial & Antifungal Spectrum: Postulated Activity

Direct evidence for the antimicrobial spectrum of (2E,4E)-deca-2,4-dien-1-ol is emerging. However, related compounds provide a strong basis for its potential efficacy. For instance, the shorter-chain analogue, 2,4-hexadien-1-ol, has demonstrated inhibitory effects against mold development.[2]

The more extensively studied aldehyde, (2E,4E)-deca-2,4-dienal, exhibits a broad range of activity. Studies have shown it possesses nematicidal properties and can induce apoptosis.[3] Its antimicrobial action is linked to its ability to cause significant disruption of the lipid portion of plasma membranes, allowing it to penetrate bacterial cells.[4][5] This membrane-centric mechanism is a key area of investigation for (2E,4E)-deca-2,4-dien-1-ol.

Target Pathogens for Initial Screening: A logical starting point for research would include a panel of clinically relevant and standard model organisms:

-

Gram-Positive Bacteria: Staphylococcus aureus[6] (a common cause of skin and systemic infections)

-

Gram-Negative Bacteria: Escherichia coli (a versatile pathogen responsible for a range of infections)

-

Yeast: Candida albicans (a major opportunistic fungal pathogen causing candidiasis)[7]

-

Mold: Aspergillus niger (a common mold that can cause aspergillosis in immunocompromised individuals)[8][9]

Proposed Mechanism of Action: Membrane Perturbation

The primary hypothesized mechanism of action for (2E,4E)-deca-2,4-dien-1-ol is the disruption of microbial cell membrane integrity. The molecule's amphipathic nature, with a polar alcohol head and a long, nonpolar hydrocarbon tail, facilitates its insertion into the phospholipid bilayer of the cell membrane. This insertion is believed to disrupt the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death.

This mechanism is supported by research on (E,E)-2,4-decadienal, which has been shown to interact with and cross dimyristoylphosphatidylcholine (DMPC) bilayers, suggesting a gross perturbation of the lipid fraction of plasma membranes.[4][5] The conjugated double bond system is critical to this activity.

Caption: Proposed mechanism of microbial cell membrane disruption.

Methodologies for Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized protocols are paramount. The following sections detail the core assays required to characterize the antimicrobial and antifungal activity of (2E,4E)-deca-2,4-dien-1-ol.

Workflow for Determining Inhibitory and Cidal Concentrations

The initial evaluation follows a logical progression from determining the minimum inhibitory concentration (MIC) to the minimum bactericidal or fungicidal concentration (MBC/MFC). This workflow efficiently establishes both the static and cidal properties of the compound.

Caption: Experimental workflow for MIC and MBC/MFC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a standardized and high-throughput approach.

Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of (2E,4E)-deca-2,4-dien-1-ol in a liquid growth medium. Growth is assessed after a defined incubation period.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Test Compound: Prepare a 10 mg/mL stock solution of (2E,4E)-deca-2,4-dien-1-ol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

-

Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Inoculum: Culture the test organism overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximates 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure (96-Well Plate):

-

Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the diluted test compound (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and inoculum, no compound).

-

Well 12 serves as the sterility control (broth only).

-

Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[11] This can be assessed visually or by reading the optical density (OD) at 600 nm.

-

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is a direct extension of the MIC test to determine the lowest concentration that results in microbial death.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates that the microbes were killed, not just inhibited.

Step-by-Step Protocol:

-

Subculturing:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

-

Mix the contents of each selected well thoroughly.

-

Aseptically transfer a 10 µL aliquot from each of these wells onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 24-48 hours.

-

-

Result Interpretation:

-

The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[11]

-

Protocol: Anti-Biofilm Activity Assay

Biofilms are structured communities of microorganisms encased in a self-produced matrix, often associated with increased antibiotic resistance.[12] The crystal violet assay is a common method to quantify biofilm formation.

Principle: The compound is tested for its ability to either prevent biofilm formation or eradicate an established biofilm. The remaining biofilm mass is stained with crystal violet, which is then solubilized, and the absorbance is measured.

Step-by-Step Protocol (Inhibition of Biofilm Formation):

-

Assay Setup:

-

Perform serial dilutions of (2E,4E)-deca-2,4-dien-1-ol in a 96-well flat-bottomed plate as described for the MIC assay, using a growth medium known to promote biofilm formation (e.g., TSB with 1% glucose for S. aureus).

-

Inoculate wells with a standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

-

-

Staining Procedure:

-

Gently discard the planktonic (free-floating) cells from the wells.

-

Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

-

Air-dry the plate completely.

-

Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.

-

Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.

-

Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Result Interpretation:

-

A reduction in absorbance in the treated wells compared to the untreated growth control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Example Summary of Antimicrobial Activity

| Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Biofilm Inhibition (MBIC₅₀, µg/mL) |

| S. aureus ATCC 25923 | |||

| E. coli ATCC 25922 | |||

| C. albicans ATCC 90028 | |||

| A. niger ATCC 16404 |

-

MIC/MBC Ratio: A ratio of MBC/MIC ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

-

MBIC₅₀: The Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.

Future Research and Drug Development Considerations

The successful in vitro characterization of (2E,4E)-deca-2,4-dien-1-ol is the foundational step. Subsequent research must focus on:

-

Toxicity Profiling: Evaluating cytotoxicity against human cell lines (e.g., HEK293, HepG2) is critical to determine the therapeutic index.

-

In Vivo Efficacy: Testing the compound in relevant animal models of infection to assess its efficacy and pharmacokinetics.

-

Mechanism Elucidation: Employing advanced techniques like fluorescence microscopy with membrane potential-sensitive dyes, electron microscopy to visualize cellular damage, and transcriptomics to understand the microbial stress response.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with conventional antibiotics, which could help combat antimicrobial resistance.

This guide provides the strategic framework and validated methodologies for a comprehensive investigation into the antimicrobial and antifungal properties of (2E,4E)-deca-2,4-dien-1-ol. A rigorous and systematic approach will be essential to unlock its potential as a novel therapeutic agent.

References

-

2,4-Decadienal | C10H16O | CID 5283349 - PubChem. Available from: [Link]

-

(E,E)-2,4-Decadienal - Wikipedia. Available from: [Link]

-

Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes - ResearchGate. Available from: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available from: [Link]

-

Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents - MDPI. Available from: [Link]

-

Chemical Composition, Biocompatibility, and Anti-Candida albicans Activity of Schinus weinmanniifolia Mart. ex Engl. - MDPI. Available from: [Link]

-

Antifungal activity test of Dewandaru leaf extract (Eugenia uniflora L) against Candida in otomycosis - GSC Online Press. Available from: [Link]

-

The bactericidal and antibiofilm effects of a lysine-substituted hybrid peptide, CM-10K14K, on biofilm-forming Staphylococcus epidermidis - PubMed. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A - Rasayan Journal of Chemistry. Available from: [Link]

-

2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem. Available from: [Link]

-

2,4-decadienal deca-2,4-dienal - The Good Scents Company. Available from: [Link]

-

Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC. Available from: [Link]

-

Synthesis and Antimicrobial Activity of 2-(4-Halophenyl)-2-(oxyaryl)propanes - Springer. Available from: [Link]

-

Inhibitory Effects of 2,2'-Dipyridyl and 1,2,3,4,6-Penta-O-Galloyl-b-D-Glucopyranose on Biofilm Formation in Contact Lens Cases - PubMed. Available from: [Link]

-

Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed. Available from: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

-

Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults - PubMed. Available from: [Link]

-

Aspergillus niger: A Hundred Years of Contribution to the Natural Products Chemistry - Journal of the Brazilian Chemical Society. Available from: [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - Frontiers in Microbiology. Available from: [Link]

-

Antifungal Properties of Esters of Alkenoic and Alkynoic Acids - ResearchGate. Available from: [Link]

-

Anti-biofilm compound of 1, 4-diaza-2, 5-dioxo-3-isobutyl bicyclo[4.3.0]nonane from marine Nocardiopsis sp. DMS 2 (MH900226) against biofilm forming K. pneumoniae - ResearchGate. Available from: [Link]

-

Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - MDPI. Available from: [Link]

-

(PDF) Aspergillus niger: A Hundred Years of Contribution to the Natural Products Chemistry - ResearchGate. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. Available from: [Link]

-

The Search for Natural Inhibitors of Biofilm Formation and the Activity of the Autoinductor C6-AHL in Klebsiella pneumoniae ATCC 13884 - NIH. Available from: [Link]

-

Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed. Available from: [Link]

-

The Aspergillus niger faeB gene encodes a second feruloyl esterase involved in pectin and xylan degradation and is specifically induced in the presence of aromatic compounds - PubMed. Available from: [Link]

-

aldH1 - 4,4'-diaponeurosporen-aldehyde dehydrogenase - Staphylococcus aureus (strain NCTC 8325 / PS 47) - UniProtKB. Available from: [Link]

-

The Anti-Biofilm Potential of Linalool, a Major Compound from Hedychium larsenii, against Streptococcus pyogenes and Its Toxicity Assessment in Danio rerio - MDPI. Available from: [Link]

-

Staphylococcus aureus - PubChem. Available from: [Link]

-

A Special Phenotype of Aconidial Aspergillus niger SH2 and Its Mechanism of Formation via CRISPRi - PMC. Available from: [Link]

-

Antifungal Properties of a Novel 1,2,4-triazine Derivative I 319 - PubMed. Available from: [Link]

-

Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole - PubMed. Available from: [Link]

-

Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers - PMC. Available from: [Link]

Sources

- 1. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bactericidal and antibiofilm effects of a lysine-substituted hybrid peptide, CM-10K14K, on biofilm-forming Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Bioenergetic Processing of (2E,4E)-Deca-2,4-dien-1-ol in Mammalian Systems

[1]

Executive Summary

(2E,4E)-deca-2,4-dien-1-ol (DD-OH) is a conjugated primary fatty alcohol.[1] In mammalian systems, it functions primarily as a metabolic precursor to (2E,4E)-deca-2,4-dienal (DD-al), a highly reactive lipid peroxidation product.[1] The metabolic fate of DD-OH is defined by a kinetic competition between bioactivation (oxidation to the toxic aldehyde), detoxification (glutathione conjugation), and mitochondrial catabolism (auxiliary

This guide delineates the stepwise biotransformation of DD-OH, highlighting the critical role of 2,4-dienoyl-CoA reductase (DECR1) in resolving the conjugated diene structure for energy production.[1]

Physicochemical Properties & Cellular Entry

DD-OH is a lipophilic molecule (LogP

| Property | Value / Characteristic | Physiological Implication |

| Structure | C10 Primary Alcohol, conjugated diene | Substrate for ADH and UGT families.[1] |

| LogP | ~3.4 | High membrane permeability; rapid cellular uptake.[1] |

| Reactivity | Nucleophilic (OH group) | Susceptible to glucuronidation (Phase II).[1] |

| Pro-toxicant | Precursor to DD-al | Rapidly oxidized to an electrophilic aldehyde.[1] |

Cytosolic Phase I Metabolism: The Redox Switch

The primary metabolic event is the reversible oxidation of the alcohol to its corresponding aldehyde. This step is critical because it converts a relatively inert alcohol into a reactive electrophile.[1]

Oxidation to (2E,4E)-Deca-2,4-dienal

Enzymes: Alcohol Dehydrogenases (ADH), specifically Class I (ADH1) and Class IV (ADH4).[1]

-

Reaction:

-

Kinetics: The equilibrium favors aldehyde formation in the presence of high cytosolic NAD+/NADH ratios.

-

Toxicity Alert: The product, (2E,4E)-deca-2,4-dienal , is a potent Michael acceptor.[1] It can form DNA adducts (etheno-bases) and crosslink proteins via Schiff base formation.[1]

Oxidation to (2E,4E)-Deca-2,4-dienoic Acid

To mitigate aldehyde toxicity, the cell rapidly oxidizes DD-al to the carboxylic acid.[1] Enzymes: Aldehyde Dehydrogenases (ALDH).[1]

-

Key Isoform: ALDH9A1 (and ALDH3A1 in some tissues) shows high specificity for medium-chain enals.[1]

-

Reaction:

-

Significance: This is an irreversible detoxification step that tags the molecule for mitochondrial import and

-oxidation.

Phase II Detoxification: The Glutathione Shunt

While oxidation leads to energy production, a significant fraction of the intermediate aldehyde is intercepted by Phase II enzymes to prevent cellular damage.

Glutathione Conjugation

Enzymes: Glutathione S-Transferases (GSTs), particularly GSTA4-4 (Alpha class).[1]

-

Mechanism: Michael addition of the thiol group of Glutathione (GSH) to the C3 position of the conjugated aldehyde.

-

Product: Glutathionyl-decanal adducts.[1]

-

Downstream: These adducts are exported via MRP transporters or metabolized to mercapturic acids (N-acetylcysteine conjugates) for urinary excretion.[1]

Mitochondrial Catabolism: Auxiliary -Oxidation

The carboxylic acid metabolite, (2E,4E)-deca-2,4-dienoate , is activated to Deca-2,4-dienoyl-CoA by acyl-CoA synthetases (ACS) on the outer mitochondrial membrane.[1] It then enters the mitochondrial matrix via the Carnitine Shuttle (CPT1/CPT2).

Standard

The DECR1-ECI1 Pathway

This is the rate-limiting sequence for the metabolism of conjugated polyunsaturated fatty acids.

-

Reduction (The Critical Step):

-

Isomerization:

-

Standard

-Oxidation Re-entry:

The remaining C8 chain undergoes standard

Pathway Visualization

The following diagram illustrates the bifurcation between cytosolic detoxification and mitochondrial catabolism.

Figure 1: Metabolic flux of (2E,4E)-deca-2,4-dien-1-ol showing the critical DECR1-dependent reduction step.[1]

Experimental Protocols for Pathway Validation

To validate this pathway in a research setting, the following experimental workflow is recommended.

Metabolite Profiling via LC-MS/MS

Objective: Quantify the ratio of oxidation (Acid) to conjugation (GSH-adduct).

-

Cell Treatment: Incubate HepG2 or primary hepatocytes with 10–50

M (2E,4E)-deca-2,4-dien-1-ol for 1, 4, and 24 hours.[1] -

Extraction:

-

LC-MS/MS Parameters (Targeted):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Note |

| DD-OH | 154.1 [M+H]+ | 81.1 | Positive | Loss of H2O chain |

| DD-al | 153.1 [M+H]+ | 135.1 | Positive | Reactive; derivatize with DNPH for stability |

| DD-Acid | 167.1 [M-H]- | 123.1 | Negative | Carboxylate fragment |

| DD-GSH | 460.2 [M+H]+ | 331.1 | Positive | Loss of pyroglutamate |

Enzymatic Activity Assay (DECR1)

Objective: Confirm mitochondrial processing capacity.[1]

-

Preparation: Isolate mitochondria using differential centrifugation.

-

Substrate Synthesis: Synthesize (2E,4E)-deca-2,4-dienoyl-CoA chemically (via mixed anhydride method).

-

Assay:

References

-

Chan, P. C. (2011).[1][4] NTP toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. Toxicity Report Series. Link

-

Esterbauer, H., et al. (1991).[1] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. Link

-

Gurvitz, A., et al. (1999).[1] 2,4-Dienoyl-CoA reductase (DECR1) is a key enzyme in the beta-oxidation of polyunsaturated fatty acids.[1] Journal of Biological Chemistry. Link

-

Luo, M. J., et al. (2023).[1] Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling.[1] Advanced Science. Link

-

Mao, P., et al. (2006).[1] Mitochondrial oxidation of polyunsaturated fatty acids: The role of 2,4-dienoyl-CoA reductase. Biochimica et Biophysica Acta (BBA).[1] Link

-

Williamson, G., & Ball, S. (1988).[1][5] Conjugation of glutathione with 2,4-decadienal resulting from lipid peroxidation.[1][5] Biochemical Society Transactions.[1] Link

Sources

- 1. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Comparative Toxicology: (2E,4E)-Deca-2,4-dien-1-ol vs. 2,4-Decadienal

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of (2E,4E)-deca-2,4-dien-1-ol (hereafter "Dienol") and its corresponding aldehyde, 2,4-decadienal (hereafter "Dienal").[1] While structurally related via a single redox step, these compounds exhibit divergent toxicity profiles.[1]

Dienal is a potent electrophile and a known product of lipid peroxidation, exhibiting significant cytotoxicity and potential genotoxicity via DNA adduct formation (etheno-bases).[1] Dienol , widely used in flavor and fragrance applications (FEMA 3911), presents a lower acute toxicity profile but acts as a metabolic precursor to the aldehyde.[1] The critical safety consideration for Dienol lies in its in vivo oxidation rate and its intrinsic potential for skin sensitization.[1]

Physicochemical & Structural Basis of Toxicity

The core differentiation in toxicity stems from the electronic character of the terminal functional group conjugated to the diene system.[1]

| Feature | (2E,4E)-Deca-2,4-dien-1-ol | 2,4-Decadienal |

| CAS Number | 18409-21-7 | 25152-84-5 |

| Functional Group | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) |

| Reactivity Class | Nucleophile (weak); Pro-electrophile | Hard Electrophile (Michael Acceptor) |

| LogP (est.) | ~3.2 | ~3.2 |

| Key Hazard | Skin Sensitization, Irritation | Cytotoxicity, DNA Adducts, Tissue Necrosis |

Structural Reactivity Analysis[1]

-

Dienal (Aldehyde): The carbonyl group is conjugated with the

-unsaturated system.[1] This creates a highly reactive electrophilic center at the -

Dienol (Alcohol): Lacks the electron-withdrawing carbonyl.[1] It does not undergo Michael addition directly.[1] Its toxicity is primarily mediated via membrane perturbation (lipophilicity) or metabolic oxidation back to the aldehyde.[1]

Metabolic Interconversion & Mechanism of Action

The toxicity of the alcohol cannot be decoupled from the aldehyde due to metabolic interconversion.[1] The following pathway illustrates the bio-activation of Dienol and the reactive fate of Dienal.

Pathway Visualization[1]

Figure 1: Metabolic fate of (2E,4E)-deca-2,4-dien-1-ol showing bio-activation to the reactive aldehyde.[1]

Mechanistic Detail

-

Bio-activation: Dienol is oxidized to Dienal by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes.[1] This is the rate-limiting step for Dienol-induced systemic toxicity.[1]

-

Genotoxic Mechanism (Dienal): Dienal reacts with the exocyclic amino group of deoxyguanosine (dG) to form cyclic adducts, specifically 1,N²-etheno-2'-deoxyguanosine (εdGuo) .[1] If unrepaired, these adducts cause miscoding during DNA replication, leading to mutations.[1]

-

Cytotoxic Mechanism (Dienal): High affinity for sulfhydryl groups (-SH) in cellular proteins leads to enzyme inhibition, depletion of intracellular Glutathione (GSH), and induction of oxidative stress.[1]

Comparative Toxicological Data

The following data consolidates findings from NTP studies, RIFM monographs, and primary literature.

| Endpoint | (2E,4E)-Deca-2,4-dien-1-ol | 2,4-Decadienal |

| Acute Oral LD50 | > 5000 mg/kg (Rat) [Estimated]* | > 3000 mg/kg (Rat) / High Mortality at 3600 mg/kg |

| NOAEL (Sub-chronic) | ~100 mg/kg/day (Read-across) | 100 mg/kg/day (NTP 3-month gavage) |

| Skin Sensitization | Sensitizer (Cat 1) | Sensitizer (Cat 1) |

| Genotoxicity (Ames) | Negative | Negative (mostly); Positive in specific strains w/o S9 |

| In Vivo Micronucleus | Negative | Equivocal (Mouse peripheral blood) |

| Target Organs | Skin (Irritation) | Forestomach (Ulceration), Olfactory Epithelium |

| Cytotoxicity (EC50) | Low (µM range) | High (nM - low µM range) |

*Note: Specific LD50 for the pure Dienol is often read-across from saturated alcohols or the aldehyde, but generally considered less acutely toxic than the aldehyde form.[1]

Key Interpretation

Experimental Protocols for Safety Assessment

To validate the toxicity profile in a drug development or safety context, the following protocols are recommended.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the difference in cell viability reduction between the alcohol and aldehyde forms.[1]

-

Cell Line: HepG2 (high metabolic capacity) vs. CHO-K1 (low metabolic capacity).[1]

-

Preparation: Prepare stock solutions of Dienol and Dienal in DMSO (Final DMSO < 0.1%).

-

Dosing: Treat cells with serial dilutions (0.1 µM to 1000 µM) for 24 hours.

-

Inhibitor Control: Co-incubate Dienol-treated HepG2 cells with 4-Methylpyrazole (ADH inhibitor).[1]

-

Hypothesis: ADH inhibition should decrease the toxicity of Dienol if the metabolite (Dienal) is the toxic agent.[1]

-

-

Readout: Measure absorbance at 570 nm. Calculate IC50.

-

Expected Result: Dienal IC50 << Dienol IC50.[1]

-

Protocol B: Quantification of DNA Adducts (LC-MS/MS)

Objective: Detect etheno-dGuo adducts as a biomarker of Dienal exposure.[1]

-

Incubation: Incubate calf thymus DNA (1 mg/mL) with Dienal (100 µM) in phosphate buffer (pH 7.[1]4) for 12 hours at 37°C.

-

Digestion: Hydrolyze DNA enzymatically using DNase I, Phosphodiesterase I, and Alkaline Phosphatase to release nucleosides.[1]

-

Extraction: Solid-phase extraction (SPE) using C18 cartridges.

-

Analysis: LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Transition: Monitor m/z 294 → 178 (loss of deoxyribose) for 1,N²-etheno-dGuo.

-

-

Validation: Compare adduct levels in Dienol-treated samples vs. Dienal-treated samples to assess conversion efficiency.

Regulatory Status & Risk Assessment

2,4-Decadienal

-

EFSA: Evaluated in FGE.19 (Alpha-beta unsaturated aldehydes).[1][3] Concerns regarding genotoxicity were cleared in vivo by NTP studies showing lack of carcinogenicity at dietary levels, but it remains a "High Concern" structural class (Cramer Class III).[1]

-

IFRA: Restricted due to sensitization potential.[1]

(2E,4E)-Deca-2,4-dien-1-ol[1][2][5]

-

EFSA: Evaluated in FGE.05 (Alcohols).[1][3] Considered safe as a flavoring substance based on the "Safety Evaluation of Structural Class" (Cramer Class I/II) and efficient metabolism to the corresponding acid.[1]

-

GHS: H315 (Skin Irritation), H317 (May cause allergic skin reaction).[1]

Conclusion for Drug Development: When selecting excipients or flavoring agents, (2E,4E)-deca-2,4-dien-1-ol is the superior candidate regarding systemic toxicity, provided that formulation stability prevents oxidation to the aldehyde. 2,4-Decadienal should be avoided in inhalation or mucosal contact applications due to severe local irritation and potential for protein adduction.[1]

References

-

National Toxicology Program (NTP). (2011).[1] NTP Technical Report on the Toxicity Studies of 2,4-Decadienal (CAS No. 25152-84-5).[1] Toxicity Report Series 76.[1] Link

-

European Food Safety Authority (EFSA). (2008).[1][5] Scientific Opinion of the Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on Flavouring Group Evaluation 19 (FGE.19). EFSA Journal.[1][3][6] Link[1]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments for Aliphatic Alcohols and Aldehydes.[1] (FEMA 3911 & 3135).[1] Link

-

Carere, A., et al. (2002).[1] Genotoxicity of 2,4-decadienal, a product of lipid peroxidation.[1] Mutagenesis, 17(5), 425-430.[1] Link

-

Loureiro, A.P., et al. (2000).[1] 1,N2-etheno-2'-deoxyguanosine as a marker of oxidative DNA damage.[1] Chemical Research in Toxicology, 13(7), 601-609.[1] Link[1]

Sources

- 1. ift.org [ift.org]

- 2. (E,E)-2,4-decadienal, 25152-84-5 [thegoodscentscompany.com]

- 3. eur-lex.europa.eu [eur-lex.europa.eu]

- 4. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Metabolic Signatures of Oxidative Stress: (2E,4E)-Deca-2,4-dien-1-ol as a Volatile Biomarker

Technical Whitepaper for Drug Development & Clinical Research

Abstract

(2E,4E)-deca-2,4-dien-1-ol (DDO) is a volatile unsaturated fatty alcohol derived from the peroxidation of n-6 polyunsaturated fatty acids (PUFAs), specifically linoleic acid.[1] While its precursor, (2E,4E)-deca-2,4-dienal, is a well-documented cytotoxic aldehyde, the alcohol form represents a critical metabolic endpoint mediated by aldo-keto reductases (AKR) and alcohol dehydrogenases (ADH). This guide analyzes DDO as a non-invasive biomarker for oxidative stress status, lung cancer pathology, and drug-induced lipid peroxidation, providing a validated analytical framework for its quantification via HS-SPME-GC-MS.

The Mechanistic Basis: The Aldehyde-Alcohol Redox Axis

To understand the utility of (2E,4E)-deca-2,4-dien-1-ol, one must first analyze its origin. It is not a primary product of metabolism but a secondary metabolite arising from the oxidative breakdown of Linoleic Acid .

1.1 The Lipoxygenase Cascade

The generation of DDO follows a strictly causal pathway:

-

Initiation: Linoleic acid (18:2 n-6) undergoes peroxidation, either non-enzymatically (ROS-driven) or enzymatically via Lipoxygenases (e.g., 15-LOX).

-

Cleavage: The resulting hydroperoxides (e.g., 9-HpODE) are cleaved by hydroperoxide lyases, generating the highly reactive electrophile (2E,4E)-deca-2,4-dienal .

-

Detoxification (The Critical Step): The aldehyde is cytotoxic, capable of forming DNA adducts. Cellular defense mechanisms, primarily Aldo-keto reductase family 1 member B10 (AKR1B10) and Alcohol Dehydrogenases (ADH), rapidly reduce the aldehyde to the less toxic alcohol: (2E,4E)-deca-2,4-dien-1-ol .

Senior Scientist Insight: In drug development, an elevation of the alcohol (DDO) relative to the aldehyde suggests an active, compensatory detoxification response. Conversely, a drop in DDO with a spike in the aldehyde suggests metabolic exhaustion or AKR inhibition. Thus, DDO is a proxy for AKR1B10 activity , a known chemotherapy-resistance marker in non-small cell lung cancer (NSCLC).

1.2 Pathway Visualization

Figure 1: The metabolic generation of (2E,4E)-deca-2,4-dien-1-ol from Linoleic Acid. The alcohol represents the detoxified endpoint of the lipid peroxidation cascade.

Clinical & Research Applications

2.1 Non-Invasive Lung Cancer Screening (Breathomics)

Research indicates that DDO is significantly altered in the exhaled breath of patients with Non-Small Cell Lung Cancer (NSCLC).

-

Mechanism: Cancer cells exhibit the "Warburg Effect" and altered lipid metabolism. Overexpression of AKR1B10 in lung tumors leads to increased conversion of peroxidation aldehydes into alcohols.

-

Biomarker Profile: DDO is often found alongside other VOCs like 1-propanol and hexanal. A validated panel (sensitivity >80%) often includes DDO as a discriminator between benign nodules and malignant tumors.

2.2 Drug Safety & Toxicology Screening

In preclinical toxicology, measuring DDO in vitro (hepatocyte culture headspace) or in vivo (breath/blood) can serve as an early warning system for Drug-Induced Lipid Peroxidation (DILP) .

-

Application: If a candidate drug causes mitochondrial dysfunction leading to ROS generation, PUFAs in the cell membrane will oxidize. An early spike in DDO indicates oxidative stress before overt histological damage occurs.

2.3 Infectious Disease Signatures

Specific fungi (e.g., Aspergillus, Laetiporus) and bacteria produce distinct volatile profiles. DDO has been identified as a volatile metabolite in fungal metabolism of fatty acids.

-

Utility: Detection of DDO in bronchoalveolar lavage (BAL) fluid headspace could support the diagnosis of invasive pulmonary aspergillosis.

Analytical Workflow: HS-SPME-GC-MS

The quantification of (2E,4E)-deca-2,4-dien-1-ol requires high sensitivity due to its low physiological concentrations (ppb/ppt range). Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard.

3.1 Experimental Protocol

Step 1: Sample Preparation

-

Matrix: Plasma (200 µL) or Exhaled Breath Condensate (EBC).

-

Salt Addition: Add NaCl (saturated) to the liquid sample. Why? This induces the "salting-out" effect, decreasing the solubility of organic volatiles in the aqueous phase and forcing them into the headspace, increasing sensitivity by 3-5x.

-

Internal Standard: Use d17-octanol or 2-nonanol (final conc. 100 ng/mL).

Step 2: SPME Extraction

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Rationale: This "triple-phase" fiber covers a wide polarity and molecular weight range. The Carboxen layer specifically traps small volatiles, while DVB captures the mid-range aromatics and alcohols like DDO.

-

-

Incubation: 40°C for 10 min (equilibration) followed by 30 min extraction with agitation (250 rpm).

Step 3: GC-MS Configuration

-

Column: HP-INNOWAX (or equivalent PEG column), 60m x 0.25mm x 0.25µm.

-

Rationale: A polar column is strictly required to separate the (2E,4E) isomer from other geometric isomers (2E,4Z) and the aldehyde counterpart. Non-polar columns (DB-5) often co-elute these species.

-

-

Inlet: Splitless mode at 250°C. Desorption time: 3 min.

3.2 Instrument Parameters Table

| Parameter | Setting | Notes |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode |

| Oven Program | 40°C (2 min) -> 5°C/min -> 200°C -> 10°C/min -> 240°C (5 min) | Slow ramp required for isomer separation |

| Ion Source | EI (70 eV), 230°C | Standard ionization |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Increases sensitivity 10-100x over Full Scan |

| Target Ions | m/z 57, 79, 81 | m/z 57 is often the base peak; 79/81 confirm the diene structure |

| Retention Index | ~2300 (on Wax column) | Must be verified with alkane standards |

3.3 Analytical Logic Diagram

Figure 2: Optimized analytical workflow for trace quantification of (2E,4E)-deca-2,4-dien-1-ol.

Data Interpretation & Troubleshooting

When analyzing data, researchers must distinguish between artifactual formation and biological presence.

-

The "Ex Vivo" Artifact: Lipid peroxidation can occur after sample collection if samples are not stored correctly.

-

Control: Always process samples at 4°C immediately. Use BHT (Butylated hydroxytoluene) as an antioxidant additive in plasma samples to prevent ex vivo oxidation during the SPME heating step.

-

-

Isomer Confusion: Ensure the peak is (2E,4E). The (2E,4Z) isomer typically elutes slightly earlier on polar columns. The mass spectra are nearly identical; retention time verification with an authentic standard is mandatory.

References

-

Biocatalytic Oxidation & Isomer Separation Title: Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Source: MDPI (2023). URL:[Link][2]

-

Lung Cancer Breath Biomarkers Title: Identification of lung cancer breath biomarkers based on perioperative breathomics testing: A prospective observational study. Source: EClinicalMedicine (The Lancet) / PubMed Central (2022). URL:[Link]

-

Aldehyde-Alcohol Metabolic Axis Title: Aldo-keto reductase family 1 B10 protein detoxifies dietary and lipid-derived α,β-unsaturated carbonyls.[2] Source: ScienceDirect / Chemico-Biological Interactions. URL:[Link]

-

Toxicology of Precursor Aldehydes Title: NTP toxicity studies of 2,4-decadienal administered by gavage to F344/N Rats and B6C3F1 mice.[3][4] Source: National Toxicology Program / PubMed. URL:[Link]

-

Analytical Methodology (SPME-GC-MS) Title: Determination of volatile organic compounds in exhaled breath of patients with lung cancer using solid phase microextraction and gas chromatography mass spectrometry. Source: Journal of Breath Research / PubMed. URL:[Link]

Sources

- 1. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

Methodological & Application

protocol for enzymatic synthesis of (2E,4E)-deca-2,4-dien-1-ol from linoleic acid

[1][2]

Executive Summary

(2E,4E)-deca-2,4-dien-1-ol is a potent volatile compound with a fatty, waxy, and slight citrus character, crucial for flavor modulation in food and fragrance sectors.[1] Its synthesis from Linoleic Acid involves a three-step enzymatic cascade:

-

Regioselective Oxygenation: Conversion of Linoleic Acid to 9(S)-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) using 9-Lipoxygenase (9-LOX) .[1]

-

Chain Cleavage (The C10 Anomaly): Unlike standard plant Hydroperoxide Lyase (HPL) which yields C9 volatiles, this protocol utilizes a fungal-derived lyase activity (or controlled homolytic cleavage) to generate the C10 aldehyde, (2E,4E)-deca-2,4-dienal .[1]

-

Aldehyde Reduction: Selective reduction of the aldehyde to the alcohol using Alcohol Dehydrogenase (ADH) with an NADH-recycling system.[1]

Scientific Logic & Pathway Mechanics[1]

The "Carbon Count" Challenge

Standard plant HPL cleaves 9-HPOD between C9 and C10, yielding C9 aldehydes (nonadienal).[1] To obtain the C10 target (decadienal), the cleavage must occur between C8 and C9.[1] This "non-canonical" cleavage is characteristic of specific fungal pathways (e.g., Laetiporus spp.) or requires specific reaction engineering to favor the formation of the 2,4-diene system over the 3-ene system.[1]

Pathway Diagram

The following diagram illustrates the enzymatic flow and the critical C8-C9 cleavage point.[1]

Figure 1: Enzymatic cascade for the conversion of Linoleic Acid to (2E,4E)-deca-2,4-dien-1-ol.[1] Note the critical fungal lyase step required to generate the C10 fragment.

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | Linoleic Acid (≥99% purity) | Precursor fatty acid.[1] |

| Enzyme 1 | Potato Lipoxygenase (9-LOX) | Catalyzes formation of 9-HPOD.[1] (Soybean LOX-1 is not suitable as it yields 13-HPOD).[1] |

| Enzyme 2 | Laetiporus sulphureus Lysate (or commercial equivalent) | Provides specific cleavage activity for C10 aldehyde production.[1] |

| Enzyme 3 | Alcohol Dehydrogenase (ADH) (from S. cerevisiae) | Reduces aldehyde to alcohol.[1] |

| Cofactor | NADH (Disodium salt) | Hydrogen donor for reduction.[1] |

| Recycling System | Formate Dehydrogenase + Sodium Formate | Regenerates NADH to reduce cost.[1] |

| Buffer | 50 mM Phosphate Buffer (pH 6.5) | Maintains optimal enzyme activity.[1] |

| Surfactant | Tween 20 (0.1% v/v) | Emulsifies the hydrophobic substrate.[1] |

Experimental Protocol

Phase 1: Preparation of 9-HPOD (Oxidation)

Objective: Maximize the conversion of Linoleic Acid to the 9-hydroperoxide intermediate.[1]

-

Emulsification:

-

Mix 10 mM Linoleic Acid with 0.5% (w/v) Tween 20 in 50 mM Phosphate Buffer (pH 6.5).

-

Sonicate for 3 x 30 seconds (on ice) to create a stable micellar emulsion.

-

-

Enzymatic Reaction:

-

Validation:

-

Monitor conjugated diene formation by UV absorbance at 234 nm . An increase in absorbance indicates HPOD formation.[1]

-

Phase 2: Biocatalytic Cleavage (The "Decadienal Shift")

Objective: Cleave the C18 chain to release the C10 aldehyde.[1]

Note: If specific fungal lyase is unavailable, this step can be mimicked by mild thermal degradation in the presence of hematin, but enzymatic specificity is preferred for purity.[1]